Phaseollin
Overview
Description
Phaseollin, one of the major phytoalexins in bean, belongs to the complex types of pterocarpans . It is characterized by side attachments involving cyclic or acyclic structures derived from dimethylallyl (prenyl) or geranyl groups . Phaseollin was the first antifungal isoflavonoid identified from bean and is believed to play an important role in host plant defense .
Molecular Structure Analysis
Phaseollin has a molecular formula of C20H18O4 . Its average mass is 322.354 Da and its monoisotopic mass is 322.120514 Da . It has 2 defined stereocenters .
Chemical Reactions Analysis
The biosynthesis of phaseollin involves several chemical reactions. It has been confirmed that prenylation occurred after the basic skeleton of pterocarpans (or other classes of isoflavonoids) has been constructed . The prenyltransferase activity, which is involved in phytoalexin biosynthesis, was significantly increased by biotic and abiotic elicitors .
Physical And Chemical Properties Analysis
Phaseollin has a density of 1.287g/cm3 . Its boiling point is 467.5°C at 760mmHg . The partition coefficient n-octanol/water is 2.32E-09mmHg at 25°C .
Scientific Research Applications
Phytoalexin Synthesis and Fungal Interaction
Phaseollin is a phytoalexin synthesized by Phaseolus vulgaris (snap or French bean) in response to infection or injury, playing a crucial role in plant defense mechanisms. Its production is significantly influenced by factors like host cultivar, fungal species, and incubation duration. For instance, Phaseollin levels increase in injured pod tissue, and its synthesis is inhibited by holding broken pods in 30% CO2. This phytoalexin shows antifungal properties, significantly inhibiting spore germination and growth of various fungal species, such as Fusarium solani and Cladosporium fulvum (Doherty & Buescher, 1978); (野中 & 実松, 1973).
Inhibition of Proton Transport
Phaseollin appears to inhibit proton transport in red beet tonoplast vesicles, thereby affecting membrane functions. This inhibition is due to increased conductance across the tonoplast membrane, indicating its potential use in understanding membrane transport mechanisms (Spessard et al., 1993).
Chemical Synthesis and Protective Sequences
The synthesis of phaseollin has been achieved using key chemical processes, highlighting its importance in chemical studies. This includes understanding the protective sequences for chromen double bonds, a crucial aspect of its molecular structure (Thomas & Whiting, 1984).
Biosynthesis Pathways in Plants
Phaseollin biosynthesis in Phaseolus vulgaris involves several precursor compounds, representing a logical sequence in the biosynthetic pathway to phaseollin. This understanding is vital for exploring the complex biochemical pathways in plant defense mechanisms (Dewick & Steele, 1982).
Impact on Cell Membranes and Protoplasts
Phaseollin affects cell membrane integrity by causing loss of electrolytes and other molecules from plant cells. This property is explored to understand the phytotoxicity of phytoalexins and their impact on cellular structures (Hargreaves, 1980).
Detoxification by Fungi
Interestingly, some fungi like Fusarium solani can metabolize phaseollin, suggesting a detoxification mechanism that couldplay a role in fungal resistance to plant defenses. The metabolism of phaseollin by fungi is an essential area of study for understanding plant-pathogen interactions and developing strategies for managing plant diseases (Heuvel & Vanetten, 1973).
Phaseollin Production in Plant Tissues
The production of phaseollin in Phaseolus vulgaris is triggered by fungal infections and is crucial for understanding the dynamics of phytoalexin production in plants. This research provides insights into how plants react to pathogen attacks, potentially leading to improved plant disease management strategies (Peleg et al., 1987).
Role in Host-Parasite Interaction
Phaseollin accumulation in response to physical injuries like point-freezing in Phaseolus vulgaris has implications for understanding host-parasite specificity. This area of research contributes to our knowledge of how plants respond to various environmental stresses and infections (Rahe & Arnold, 1975).
Antifungal Properties
Phaseollin exhibits a broad spectrum of antifungal activity, making it a subject of interest in the study of natural plant defenses and the development of biocontrol agents. Its efficacy against various pathogenic fungi highlights its potential utility in agricultural and horticultural practices (Gordon et al., 1980).
Interactions with Plant Hormones
The production of phaseollin in tissue cultures of Phaseolus vulgaris is influenced by synthetic auxin levels, illustrating the complex interplay between plant hormones and defense responses. This research is significant for understanding how phytohormones regulate phytoalexin production in plants (Dixon & Fuller, 1976).
Safety And Hazards
When handling phaseollin, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
properties
IUPAC Name |
(2R,11R)-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaen-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2)8-7-14-16(24-20)6-5-12-15-10-22-17-9-11(21)3-4-13(17)19(15)23-18(12)14/h3-9,15,19,21H,10H2,1-2H3/t15-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTDZKXXJRRKDG-KXBFYZLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4[C@H]3COC5=C4C=CC(=C5)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701029664 | |
Record name | Phaseolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701029664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phaseolin | |
CAS RN |
13401-40-6, 91110-20-2 | |
Record name | (-)-Phaseollin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13401-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phaseolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013401406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phaseollin, (+/-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091110202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phaseolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701029664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHASEOLLIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7OEP19ZWL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PHASEOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OHL7771FZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.